![molecular formula C20H9NO3 B14697730 1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione CAS No. 26510-56-5](/img/structure/B14697730.png)
1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione is a complex heterocyclic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its fused ring system, which includes an epoxy group and an azabenzene moiety, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the cyclization of substituted pyrroles with aziridines, followed by intramolecular cyclization under free radical conditions. For instance, heating pyrrole derivatives with azabisisobutyronitrile in the presence of tributylstannane in refluxing toluene can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide
Propiedades
Número CAS |
26510-56-5 |
|---|---|
Fórmula molecular |
C20H9NO3 |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
22-oxa-15-azahexacyclo[11.6.2.12,9.03,8.010,20.017,21]docosa-1(20),2,4,6,8,10,12,17(21),18-nonaene-14,16-dione |
InChI |
InChI=1S/C20H9NO3/c22-19-13-7-5-11-15-12(6-8-14(16(13)15)20(23)21-19)18-10-4-2-1-3-9(10)17(11)24-18/h1-8H,(H,21,22,23) |
Clave InChI |
IMUXNPQYCOHIFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C4=C5C(=CC=C6C5=C(C=C4)C(=O)NC6=O)C(=C2C=C1)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


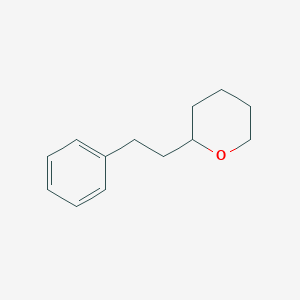
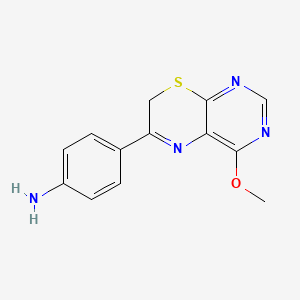

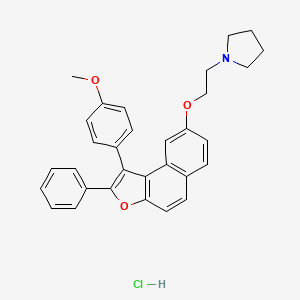


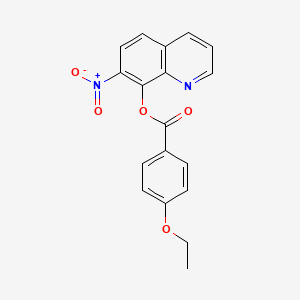


![3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14697682.png)
![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
![bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene](/img/structure/B14697706.png)
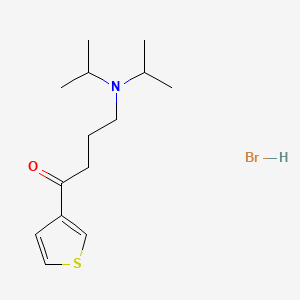
![2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B14697714.png)
